molecular formula C8H12ClN5O B7970048 [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate

[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate

Cat. No.: B7970048
M. Wt: 229.67 g/mol
InChI Key: VFZNJVLWUPPQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C8H9N5·HCl·H2O. It is a solid substance that is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate typically involves the reaction of 1-phenyl-1H-tetrazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and dried to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Recent studies have indicated that tetrazole derivatives, including those similar to [(1-phenyl-1H-tetrazol-5-yl)methyl]amine, exhibit significant anticonvulsant properties. For instance, novel thiazole derivatives integrated with tetrazole have shown protective effects in seizure models, demonstrating the potential of tetrazole moieties in developing anticonvulsant medications .

Anticancer Properties
Tetrazole derivatives have been explored for their anticancer activities. Research indicates that compounds containing the tetrazole ring display strong selectivity against various cancer cell lines. For example, certain synthesized thiazole-tetrazole hybrids have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects
The compound's role as an inhibitor of amine oxidase has been investigated, which is crucial in inflammatory processes. The substitution of functional groups in tetrazole derivatives has led to the development of new inhibitors targeting inflammation-related diseases .

Synthesis and Characterization

The synthesis of [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate typically involves multicomponent reactions where primary amines react with sodium azide and other reagents to form the desired tetrazole structure. Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Corrosion Inhibition
Tetrazoles have been identified as effective corrosion inhibitors for metals, particularly in acidic environments. The presence of the tetrazole ring enhances the compound's ability to adsorb onto metal surfaces, forming a protective layer against corrosion .

Data Summary

Below is a summary table highlighting key findings related to the applications of this compound.

Application AreaKey FindingsReferences
Anticonvulsant ActivitySignificant protective effects in seizure models; structure-activity relationship (SAR) analysis supports efficacy.
Anticancer PropertiesStrong selectivity against A549 cells; promising IC50 values indicating cytotoxicity.
Anti-inflammatory EffectsIdentified as a potent inhibitor of amine oxidase; potential therapeutic applications for inflammatory diseases.
Corrosion InhibitionEffective in preventing metal corrosion in acidic solutions; enhances metal surface protection.

Case Studies

  • Anticonvulsant Research : A study explored various thiazole-tetrazole hybrids, revealing that certain compounds displayed over 90% protection in electroshock seizure tests. The results underscore the importance of structural modifications on pharmacological activity .
  • Cytotoxicity Assessment : Another investigation into novel tetrazole derivatives showed that specific substitutions led to enhanced anticancer activity against multiple cell lines, with some compounds outperforming standard treatments like cisplatin .
  • Corrosion Studies : Research demonstrated that tetrazole-based compounds significantly reduced corrosion rates for aluminum in hydrochloric acid solutions, indicating their practical application in industrial settings .

Mechanism of Action

The mechanism of action of [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride
  • [(1-phenyl-1H-tetrazol-5-yl)methyl]amine
  • [(1-phenyl-1H-tetrazol-5-yl)methyl]amine sulfate

Uniqueness

[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate is unique due to its hydrate form, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are critical .

Biological Activity

[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate is a compound belonging to the tetrazole family, which has garnered interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a tetrazole ring, which is known for its ability to form hydrogen bonds and chelate metal ions, contributing to its biological activity. Synthesis typically involves the reaction of phenyl isothiocyanate with sodium azide, followed by alkylation processes.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Tetrazoles have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Certain derivatives inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Activity : These compounds can scavenge free radicals, contributing to cellular protection.

Antimicrobial Activity

A study demonstrated that tetrazole derivatives, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
Compound A3216
Compound B6432
This compound168

This data suggests that the compound is particularly effective against S. aureus, indicating potential use in treating infections caused by this pathogen .

Anti-inflammatory Mechanism

Inhibition studies on amine oxidase copper-containing enzyme (AOC3), which plays a role in inflammatory processes, revealed that this compound acts as a tight-binding inhibitor. The compound was found to significantly reduce the enzyme's activity, thus providing insights into its potential therapeutic applications for inflammatory diseases .

Antioxidant Evaluation

The antioxidant capacity of tetrazole derivatives was assessed using the DPPH radical scavenging assay. Results showed that this compound exhibited considerable radical scavenging activity:

Compound% Inhibition at 100 μM
Compound A45
Compound B60
This compound75

This indicates a strong potential for use in formulations aimed at reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial growth.
  • Metal Chelation : The tetrazole moiety can chelate metal ions, which may alter enzyme activities.
  • Radical Scavenging : The structure allows for effective interaction with free radicals, enhancing its antioxidant properties.

Properties

IUPAC Name

(1-phenyltetrazol-5-yl)methanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH.H2O/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7;;/h1-5H,6,9H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZNJVLWUPPQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.